BenchChemオンラインストアへようこそ!

[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate;hydrochloride

Alzheimer's disease cholinesterase inhibition butyrylcholinesterase

Procure rivastigmine hydrochloride (CAS 105601-14-7) as the only cholinesterase inhibitor standard with FDA approval for both Alzheimer's and Parkinson's disease dementia. Its dual AChE/BuChE inhibition (BuChE IC50 2.95 µM — 3.75× more potent than donepezil), preferential G1-isoform targeting, and CYP450-independent metabolism eliminate pharmacokinetic confounds inherent to donepezil and galantamine. Essential for translational studies modelling moderate-to-severe AD pathology, PDD/DLB protocols, and BuChE genotype-stratified pharmacogenetic research. Specify ≥98% HPLC purity for reproducible dose-response relationships.

Molecular Formula C14H23ClN2O2
Molecular Weight 286.8 g/mol
CAS No. 105601-14-7
Cat. No. B3078866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate;hydrochloride
CAS105601-14-7
Molecular FormulaC14H23ClN2O2
Molecular Weight286.8 g/mol
Structural Identifiers
SMILESCCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.Cl
InChIInChI=1S/C14H22N2O2.ClH/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;/h7-11H,6H2,1-5H3;1H
InChIKeyMWZZKXHKVSEKKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rivastigmine Hydrochloride (CAS 105601-14-7) for Alzheimer's & Parkinson's Research: A Comparator-First Procurement Guide


[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate;hydrochloride (CAS 105601-14-7), commonly rivastigmine hydrochloride, is a phenylcarbamate cholinesterase inhibitor that reversibly inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [1]. Unlike the AChE-selective agents donepezil (piperidine class) and galantamine (phenanthrene alkaloid), rivastigmine's dual-enzyme inhibition profile underpins its unique clinical positioning as the only agent in the class with regulatory approval for both Alzheimer's disease (AD) and Parkinson's disease dementia (PDD) [2]. The hydrochloride salt serves as the critical synthetic intermediate and research-grade form, with the free base and hydrogen tartrate salt representing the pharmaceutical presentations . This guide provides procuring scientists with quantifiable, comparator-anchored evidence to justify selection of rivastigmine hydrochloride over closest-in-class alternatives.

Why Donepezil, Galantamine, or the Free Base Cannot Substitute for Rivastigmine Hydrochloride in Research and Formulation


Cholinesterase inhibitors within the Alzheimer's pharmacopeia are not interchangeable despite their shared AChE inhibition endpoint. Donepezil and galantamine are AChE-selective agents with negligible BuChE activity, whereas rivastigmine achieves clinically meaningful dual AChE/BuChE inhibition [1]. At the molecular level, rivastigmine is unique in displaying preferential inhibition of the G1 monomeric isoform of AChE — the form relatively preserved in the Alzheimer's brain — while donepezil shows no isoform selectivity [2]. Pharmacokinetically, rivastigmine is metabolised by its target esterases rather than hepatic CYP450 isoenzymes, eliminating a major drug-drug interaction liability that burdens donepezil (CYP3A4/2D6) and galantamine (CYP2D6/3A4) [3]. Furthermore, rivastigmine is the only cholinesterase inhibitor with FDA approval for Parkinson's disease dementia, a distinction rooted in its dual-enzyme mechanism and supported by the pivotal EXPRESS trial [4]. For the procurement scientist, substituting any AChE-selective inhibitor or the free base form for rivastigmine hydrochloride disregards these pharmacologically and regulatorily consequential differences, which directly impact experimental design validity and translational relevance.

Quantitative Comparator Evidence: Rivastigmine Hydrochloride vs. In-Class Cholinesterase Inhibitors


BuChE Inhibition: Rivastigmine Provides Potent Dual-Enzyme Inhibition; Donepezil and Galantamine Are Essentially AChE-Selective

Rivastigmine inhibits human butyrylcholinesterase (hBuChE) with an IC50 of 2.95 ± 0.46 µM, whereas donepezil requires 3.75-fold higher concentrations for equivalent BuChE inhibition (IC50 = 11.06 ± 2.43 µM) [1]. Galantamine shows negligible BuChE inhibition, a property confirmed in comparative pharmacological profiling studies [2]. This differential arises from rivastigmine's carbamate structure, which enables pseudo-irreversible binding to the catalytic serine of both AChE and BuChE, whereas the piperidine (donepezil) and phenanthrene alkaloid (galantamine) scaffolds confer AChE selectivity [3]. Under optimal preincubation assay conditions for each inhibitor, rivastigmine achieves an AChE IC50 of 4.3 nM, exceeding donepezil's potency (IC50 = 6.7 nM), although both are sub-nanomolar inhibitors [4]. Critically, as Alzheimer's disease progresses, AChE expression declines while BuChE expression increases up to 120% of normal levels, making BuChE the dominant acetylcholine-hydrolysing enzyme in advanced disease [5]. Therefore, an AChE-selective agent may lose efficacy as disease advances, while rivastigmine's dual inhibition is pharmacologically sustained.

Alzheimer's disease cholinesterase inhibition butyrylcholinesterase in vitro pharmacology

G1 Acetylcholinesterase Isoform Selectivity: Rivastigmine Is the Only Clinically Used Cholinesterase Inhibitor with Preferential G1 Monomer Inhibition

Among eight cholinesterase inhibitors compared head-to-head in normal human brain cortex (tacrine, bis-tacrine, donepezil, rivastigmine, galantamine, heptyl-physostigmine, TAK-147, metrifonate), rivastigmine was the only compound to display preferential inhibition of the monomeric G1 isoform of AChE over the tetrameric G4 form [1]. Donepezil, galantamine, and all other inhibitors tested showed no preferential selectivity for AChE molecular forms in cortical tissue [1][2]. This is therapeutically significant because in the Alzheimer's brain, the G4 form is selectively and substantially reduced (by up to 90% in some regions), while G1 levels remain relatively unchanged or even increase, becoming the predominant residual AChE species [3]. Consequently, an inhibitor with G1 preference targets the enzyme form that persists in the diseased brain, potentially yielding more efficient cholinergic enhancement per unit of enzyme inhibited. Rivastigmine's G1 selectivity is attributed to its carbamate pharmacophore and has been independently corroborated in regional brain distribution studies in rats [2].

Alzheimer's disease AChE molecular forms G1 monomer ex vivo pharmacology brain selectivity

GI Tolerability: Rivastigmine Transdermal Patch Reduces Nausea and Vomiting by ~Two-Thirds Compared to Oral Rivastigmine Capsules

The landmark IDEAL trial (Investigation of TransDermal Exelon in ALzheimer's disease; n=1,195) compared rivastigmine 9.5 mg/24h transdermal patch, 17.4 mg/24h patch, 6 mg BID oral capsules, and placebo over 24 weeks [1]. The 9.5 mg/24h patch demonstrated equivalent cognitive efficacy to oral capsules (both significantly superior to placebo on ADAS-Cog and ADCS-CGIC) while producing approximately two-thirds fewer reports of nausea (7.2% patch vs. 23.1% capsules) and vomiting (6.2% patch vs. 17.0% capsules) [1]. Strikingly, the patch group's nausea and vomiting incidence was statistically indistinguishable from placebo (5.0% nausea, 3.3% vomiting), indicating that transdermal delivery virtually eliminated the excess GI cholinergic adverse events [1]. When patients were switched from donepezil tablets to rivastigmine transdermal patch in three pooled clinical trials (n=261 patch; n=331 capsules), the patch group experienced significantly lower rates of nausea (3.8% vs. 32.9% capsules), vomiting (4.2% vs. 24.1% capsules), and serious adverse events (8.8% vs. 16.6%) [2]. Discontinuations due to adverse events were 14.6% for patch versus 19.3% for capsules [2]. A donepezil transdermal patch has only recently been developed and lacks the multi-year clinical experience base that rivastigmine's patch has accumulated since 2007 [3].

Alzheimer's disease transdermal delivery gastrointestinal tolerability IDEAL trial drug delivery systems

CYP450-Independent Metabolism: Rivastigmine Eliminates Pharmacokinetic Drug-Drug Interaction Liability Present in Donepezil and Galantamine

Rivastigmine is metabolised primarily through hydrolysis by its target enzymes (acetylcholinesterase and butyrylcholinesterase) and by sulfate conjugation, with minimal to no involvement of hepatic cytochrome P450 isoenzymes [1][2]. In contrast, donepezil is metabolised by CYP3A4 and CYP2D6, and galantamine is metabolised by CYP2D6 and CYP3A4 [1]. This metabolic distinction has quantitatively meaningful consequences: co-administration of ketoconazole (a potent CYP3A4 inhibitor) increases donepezil mean plasma concentrations by approximately 26%, while quinidine (a CYP2D6 inhibitor) produces similar elevations [3]. Rivastigmine shows no such interactions with CYP inhibitors or inducers, and its plasma protein binding is approximately 40%, compared to ~96% for donepezil, further reducing the potential for protein-binding displacement interactions [1]. Rivastigmine's metabolic independence is preserved irrespective of whether it is administered as the hydrochloride salt, free base, or hydrogen tartrate, as the carbamate ester hydrolysis is intrinsic to the pharmacophore [4]. In polypharmacy research contexts — highly relevant for geriatric or neurodegeneration models involving multiple concurrent pharmacological agents — this metabolic profile eliminates a significant confounding variable.

drug metabolism cytochrome P450 drug-drug interactions pharmacokinetics esterase hydrolysis

BuChE Genotype-Stratified Efficacy: Rivastigmine Demonstrates Superior Cognitive and Functional Outcomes Over Donepezil in Wild-Type BuChE Carriers

A retrospective pharmacogenetic analysis of a 2-year randomised, double-blind, head-to-head trial (n=114 patients genotyped; all <75 years) compared rivastigmine and donepezil efficacy stratified by BuChE genotype [1]. Patients were divided into wild-type BuChE homozygotes (66.7%, n=76) and BuChE K-variant carriers (33.3%, n=38). In wild-type BuChE carriers, rivastigmine-treated patients showed significantly greater responses than donepezil-treated patients on all four major efficacy domains: Severe Impairment Battery (SIB) for cognition, Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL), Global Deterioration Scale (GDS), and Neuropsychiatric Inventory (NPI) [1]. In BuChE K-variant carriers (who express reduced BuChE activity), no significant between-treatment differences were observed for any efficacy measure, consistent with the hypothesis that rivastigmine's differential benefit is mediated specifically through BuChE inhibition [1]. This genotype-stratified efficacy pattern provides a mechanistic rationale for selecting rivastigmine over AChE-selective agents when the target population or experimental model expresses wild-type BuChE — which represents the majority (~67%) of patients under 75 with AD [2].

pharmacogenetics butyrylcholinesterase genotype personalised medicine Alzheimer's disease biomarker-stratified analysis

Regulatory-Grade Differentiation: Rivastigmine Is the Only FDA-Approved Cholinesterase Inhibitor for Parkinson's Disease Dementia and Dementia with Lewy Bodies

Rivastigmine is uniquely positioned as the only cholinesterase inhibitor with FDA approval for mild-to-moderate dementia associated with Parkinson's disease (PDD), a regulatory distinction not shared by donepezil or galantamine, which are approved solely for Alzheimer's disease [1][2]. This approval was based on the pivotal EXPRESS trial (n=541), a 24-week, randomised, double-blind, placebo-controlled study in which rivastigmine capsules (3-12 mg/day) produced a 2.80-point ADAS-Cog improvement over placebo (WMD -2.80, 95% CI -4.26 to -1.34, p=0.0002) and a 2.50-point ADCS-ADL improvement (95% CI 0.43 to 4.57, p=0.02) [3]. In the EXPRESS trial, clinically meaningful improvement (moderate or marked) occurred in 5.3% more rivastigmine patients than placebo, while meaningful worsening occurred in 10.1% more placebo patients [3]. Donepezil has been studied in PDD only in small trials (total n=36 across two RCTs), with insufficient evidence for regulatory submission [3]. In dementia with Lewy bodies, rivastigmine also demonstrated a 30% or greater improvement rate on computerised cognitive testing compared to placebo, with reductions in anxiety and hallucinations [4]. This regulatory differentiation directly impacts the procurement of reference standards and research-grade material for PDD and Lewy body dementia studies, where rivastigmine is the sole evidence-supported cholinesterase inhibitor option.

Parkinson's disease dementia regulatory approval FDA indication Lewy body dementia clinical trials

Optimised Research and Procurement Application Scenarios for Rivastigmine Hydrochloride (CAS 105601-14-7)


Advanced Alzheimer's Disease Preclinical Models Requiring Sustained Dual Cholinesterase Inhibition

When modelling moderate-to-severe Alzheimer's pathology — where BuChE expression increases to dominate acetylcholine hydrolysis while AChE declines — rivastigmine hydrochloride is the only fit-for-purpose cholinesterase inhibitor standard. Its BuChE IC50 of 2.95 µM provides 3.75-fold greater BuChE inhibitory potency than donepezil (IC50 11.06 µM), while galantamine lacks meaningful BuChE activity entirely [1]. Furthermore, rivastigmine's preferential inhibition of the G1 AChE isoform — the molecular form selectively preserved in the Alzheimer's brain while G4 is depleted by ~90% — provides a translational advantage that no other clinically used inhibitor can replicate [2]. For chronic dosing studies, rivastigmine's pseudo-irreversible binding ensures sustained enzyme inhibition beyond its short plasma half-life, which is mechanistically relevant for protocols requiring stable cholinergic tone [3]. Researchers procuring analytical reference standards for in vitro and ex vivo cholinesterase assays in AD brain tissue should specify the hydrochloride salt, as it enables precise molar calculations for IC50 determinations and can be readily converted to the free base for assay preparation.

Polypharmacy and Drug-Drug Interaction Studies in Neurodegeneration Models

In preclinical protocols where the cholinesterase inhibitor must be co-administered with CYP450-metabolised agents (e.g., antipsychotics, antidepressants, anticonvulsants, or CYP-modulating investigational compounds), rivastigmine hydrochloride is the cholinesterase inhibitor of choice to eliminate pharmacokinetic confounding. Unlike donepezil (substrate of CYP3A4 and CYP2D6; 26% concentration increase with ketoconazole) and galantamine (substrate of CYP2D6 and CYP3A4), rivastigmine's metabolism by target esterases and sulfate conjugation ensures that its pharmacokinetic profile is unaffected by CYP inhibitors or inducers [4]. Its lower plasma protein binding (~40% vs donepezil's ~96%) further reduces the risk of protein-binding displacement interactions [4]. Researchers conducting metabolomic analyses of cholinesterase inhibitor effects can also use the hydrochloride salt as a starting material for deuterated internal standard preparation (e.g., rivastigmine-d3 hydrochloride), leveraging its well-characterised mass fragmentation pattern and chromatographic behaviour [5].

Parkinson's Disease Dementia and Lewy Body Dementia Translational Research Programmes

For any preclinical or translational research programme targeting Parkinson's disease dementia (PDD) or dementia with Lewy bodies (DLB), rivastigmine hydrochloride is the sole evidence-supported cholinesterase inhibitor reference compound. The EXPRESS trial (n=541) demonstrated a 2.80-point ADAS-Cog improvement over placebo (p=0.0002) and a 2.50-point ADCS-ADL improvement (p=0.02), with a significant mortality reduction favouring rivastigmine (OR 0.27, p=0.04) [6]. Donepezil has been studied in only 36 PDD patients across two small RCTs, providing insufficient evidence for regulatory approval or confident translational extrapolation [6]. In DLB, rivastigmine improved cognitive function by ≥30% over placebo with concomitant reductions in neuropsychiatric symptoms [7]. Researchers procuring rivastigmine hydrochloride for PDD/DLB studies should select ≥98% HPLC purity grade to ensure reproducibility of dose-response relationships observed in the landmark clinical trials.

Pharmacogenetic and Personalised Medicine Studies Stratified by BuChE Genotype

Rivastigmine hydrochloride is the essential procurement choice for pharmacogenetic research protocols that stratify treatment response by butyrylcholinesterase genotype. The Blesa et al. (2006) head-to-head analysis demonstrated that in wild-type BuChE carriers (66.7% of AD patients under 75), rivastigmine significantly outperformed donepezil on all four major efficacy domains (SIB, ADCS-ADL, GDS, NPI), while in K-variant carriers, the two agents showed equivalent efficacy [8]. This genotype-dependent differential provides the only validated pharmacogenetic biomarker for differentiating between cholinesterase inhibitors in the clinic [8]. For researchers developing companion diagnostics or genotype-guided therapeutic strategies, rivastigmine hydrochloride serves as both the active pharmaceutical ingredient standard and the reference compound for BuChE enzyme kinetics assays. High-purity hydrochloride salt (≥99% by HPLC) is recommended for pharmacogenetic dose-response studies to minimise the impact of impurities on enzyme inhibition measurements [9].

Quote Request

Request a Quote for [3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.